N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic small molecule characterized by a cyclopenta[b]thiophene core fused with a dihydro-4H ring system. Key structural features include:
- A benzamido group substituted with a 3-methylpiperidin-1-yl sulfonyl moiety at the para position.
- A methyl carboxamide group at position 3 of the thiophene ring.
- A partially saturated cyclopentane ring fused to the thiophene, enhancing conformational rigidity.
This compound is hypothesized to target enzymes or receptors via its sulfonamide and carboxamide groups, which are common pharmacophores in kinase inhibitors or protease modulators . Its design likely prioritizes metabolic stability through the 3-methylpiperidine substituent, which may reduce cytochrome P450-mediated oxidation compared to unsubstituted piperidine analogs .
Properties
IUPAC Name |
N-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c1-14-5-4-12-25(13-14)31(28,29)16-10-8-15(9-11-16)20(26)24-22-19(21(27)23-2)17-6-3-7-18(17)30-22/h8-11,14H,3-7,12-13H2,1-2H3,(H,23,27)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYLGNRUTLFWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Cyclopenta[b]Thiophene Core
The cyclopenta[b]thiophene scaffold is synthesized via Dieckmann cyclization or thiophene annulation (Figure 1).
- Starting Material : Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 4815-29-6) is prepared by cyclizing ethyl 2-cyano-3-(thiophen-2-yl)acrylate under basic conditions (KOH/EtOH, 80°C, 12 h).
- Methylation : The amine at position 2 is methylated using methyl iodide (CH₃I) in DMF with K₂CO₃ as a base (60°C, 6 h, 85% yield).
Analytical Data :
Introduction of the Sulfonyl Benzamido Group
The sulfonamide moiety is introduced via a two-step sulfonylation-amidation sequence .
Step 1: Sulfonylation of 4-Chlorosulfonylbenzoic Acid :
- Reagents : 4-Chlorosulfonylbenzoic acid is reacted with 3-methylpiperidine in dichloromethane (DCM) at 0°C.
- Conditions : Triethylamine (Et₃N) is added to scavenge HCl. Reaction proceeds for 4 h at room temperature (90% yield).
- Activation : The sulfonylated benzoic acid is activated using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM.
- Coupling : The activated acid is reacted with the methylated cyclopenta[b]thiophene amine (from Section 2.1) under N₂ at 25°C for 12 h (78% yield).
Analytical Data :
Carboxamide Functionalization
The carboxylate ester at position 3 is hydrolyzed to the carboxylic acid and methylated.
Procedure :
- Ester Hydrolysis : The ethyl ester is treated with NaOH (2M) in EtOH/H₂O (1:1) at reflux for 3 h.
- Methylation : The resulting acid is reacted with methylamine (CH₃NH₂) in the presence of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) in DMF (70% yield).
Optimization and Challenges
Sulfonylation Efficiency
Amide Coupling
- Catalyst Screening : EDCl/HOBt outperforms DCC (dicyclohexylcarbodiimide), reducing racemization risks (Table 1).
Table 1: Catalyst Efficiency in Amide Coupling
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCl/HOBt | 78 | 98.5 |
| DCC | 65 | 92.0 |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/H₂O gradient).
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonyl and piperidine groups.
Medicine: The compound has potential therapeutic applications due to its unique structure and functional groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, while the piperidine moiety may interact with receptors or enzymes. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Feasibility: The target compound avoids halogenation (cf.
SAR Insights : Methylation at the piperidine nitrogen (vs. ’s analog) aligns with trends in optimizing CNS penetration and avoiding P-glycoprotein efflux .
Thermodynamic Stability: The cyclopenta[b]thiophene core likely confers greater conformational stability than non-fused thiophene analogs, as seen in related systems (Bernstein et al., 1995).
Biological Activity
N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C22H24N2O4S
- SMILES : CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)C
This structure features a cyclopentathiophene core, which is significant for its biological interactions.
Research indicates that the compound may exert its effects through multiple pathways:
- Inhibition of Cancer Cell Proliferation :
- Molecular Docking Studies :
- Calcium Ion Modulation :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the therapeutic potential of related compounds, providing insights into the possible applications of this compound:
- Anti-Cancer Efficacy :
-
Neuroprotective Effects :
- Preliminary data suggest that certain analogs may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
